![molecular formula C9H7N3O2 B2410774 1-[3-(吡啶-3-基)-1,2,4-噁二唑-5-基]乙酮 CAS No. 1344359-26-7](/img/structure/B2410774.png)

1-[3-(吡啶-3-基)-1,2,4-噁二唑-5-基]乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

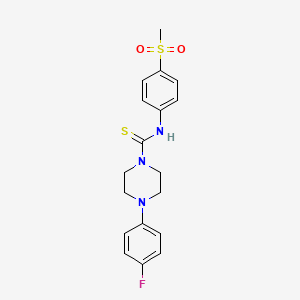

This compound is a derivative of pyridine and oxadiazole . It is also known as Ethanone, 1-(3-pyridinyl)- . It is a positive allosteric modulator of the α4β2 receptor affecting the potency of acetylcholine (Ach) related events . This has been linked to affect on everyday brain function including cognitive function and pain alleviation .

Synthesis Analysis

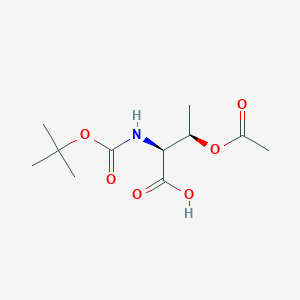

The synthesis of similar compounds involves the reaction of substituted benzaldehyde and compound 2 in 1,4-dioxane, with a few drops of glacial acetic acid . The reaction mixture is refluxed for 5-6 hours, poured into cold water, and the crystals that form are filtered off, washed with water, and recrystallized from absolute ethanol to obtain the target product .Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered heterocyclic ring system consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms . The molecular weight is 121.1366 .科学研究应用

抗微生物活性

1-[3-(吡啶-3-基)-1,2,4-噁二唑-5-基]乙酮及其衍生物已经展示出显著的抗微生物活性。例如,Salimon、Salih和Hussien(2011年)的研究合成了一种来自2-(吡啶-2-基氨基)乙酰腙的化合物,显示出明显的抗微生物效果,最小抑制浓度范围为30.2 - 43.2 μg cm-3 (Salimon, Salih, & Hussien, 2011)。

抗肿瘤活性

该化合物还被探索其在抗肿瘤应用中的潜力。Maftei等人(2016年)的研究调查了新型1,2,4-噁二唑和三氟甲基吡啶衍生物的体外抗癌活性。他们发现某些化合物表现出良好的效力,表明具有作为抗肿瘤药物的潜力 (Maftei et al., 2016)。

合成和表征

各种研究已经集中在合成和表征该化合物的衍生物上。例如,El‐Sayed等人(2008年)合成了新的N-和S-取代的1,3,4-噁二唑衍生物,为这些化合物的结构和化学性质提供了宝贵的见解 (El‐Sayed, Hegab, Tolan, & Abdel-Rahman, 2008)。

配位聚合物

该化合物已被用于合成配位聚合物。Wu等人(2017年)合成了包含1,3,4-噁二唑的新配体,并发现对阴离子在聚合物的结构组装中起着重要作用 (Wu et al., 2017)。

光学性质

研究还深入探讨了该化合物衍生物的光学性质。Zhang等人(2005年)确定了一种衍生物作为一种新型凋亡诱导剂,具有潜在的抗癌性能,展示了其在医学应用中的相关性 (Zhang et al., 2005)。

作用机制

Target of Action

Similar compounds have been found to targetPeroxisome Proliferator-Activated Receptor alpha (PPAR-α) and have shown antimicrobial activity against various bacterial and fungal strains .

Mode of Action

Similar compounds have been found to act asagonists of PPAR-α , a receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism. These compounds may bind to PPAR-α, activating it and leading to changes in gene expression . Additionally, these compounds have demonstrated antimicrobial activity, suggesting they may interact with targets in microbial cells to inhibit growth .

Biochemical Pathways

Activation of ppar-α can influence several metabolic pathways, including those involved in lipid metabolism and inflammation . The antimicrobial activity of similar compounds suggests they may interfere with essential biochemical pathways in microbial cells .

Result of Action

1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-one and similar compounds have demonstrated promising antimicrobial properties . They have been found effective against various bacterial and fungal strains, including C. albicans, A. clavatus, E. coli, and P. aeruginosa . Additionally, similar compounds have shown potential as PPAR-α agonists , suggesting they may have therapeutic potential in conditions where modulation of PPAR-α is beneficial .

属性

IUPAC Name |

1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c1-6(13)9-11-8(12-14-9)7-3-2-4-10-5-7/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HULPUKADLLHSEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC(=NO1)C2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(isochroman-3-ylmethyl)-N-methylbenzo[d]thiazole-6-carboxamide](/img/structure/B2410694.png)

![N-(5-chloro-2-methoxyphenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2410696.png)

![3,4,5,6-tetrachloro-N-[2-(methylcarbamoyl)phenyl]pyridine-2-carboxamide](/img/structure/B2410697.png)

![4-[methyl(phenyl)sulfamoyl]-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2410701.png)

![2-(8-(3-chloro-4-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2410709.png)

![4-Methyl-5-{[2-(trifluoromethyl)benzyl]sulfonyl}-1,2,3-thiadiazole](/img/structure/B2410712.png)

![(1R,5S)-6-Methoxybicyclo[3.2.0]heptan-3-one](/img/structure/B2410713.png)